molecular formula C18H19N3O4S B2916407 prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622361-83-5

prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2916407
CAS No.: 622361-83-5
M. Wt: 373.43
InChI Key: SZHITTUYYWSRAM-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that features a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the thiophene group and the esterification to form the carboxylate ester. Common reagents used in these steps include various alkylating agents, oxidizing agents, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrido[2,3-d]pyrimidine core or the thiophene ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[2,3-d]pyrimidine core can bind to active sites, potentially inhibiting or activating biological pathways. The thiophene group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Trimethylxanthine: Known for its stimulant properties.

    Thiophene-2-carboxylate derivatives: Used in various chemical and pharmaceutical applications.

Uniqueness

Prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its combination of a pyrido[2,3-d]pyrimidine core with a thiophene group and an ester functionality. This combination provides a distinct set of chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-5-8-25-17(23)12-10(2)19-15-14(13(12)11-7-6-9-26-11)16(22)21(4)18(24)20(15)3/h5-7,9,13,19H,1,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHITTUYYWSRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=CS3)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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